(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized from α,β-unsaturated aldehydes . The quinoxaline derivative is then subjected to thiolation to introduce the sulfanyl group . The pyrrolidine ring is incorporated through a series of cyclization reactions, and the final step involves esterification to obtain the tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalytic systems, solvent-free conditions, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to inhibit certain bacterial enzymes, which could explain its antimicrobial properties . Additionally, the compound may interfere with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which shares the quinoxaline core.
Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoline: Another heterocyclic compound with similar applications.
Uniqueness
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its quinoxaline core, sulfanyl group, and pyrrolidine ring. This combination imparts specific chemical properties and potential biological activities that are not found in simpler quinoxaline derivatives .
Properties
Molecular Formula |
C17H20ClN3O2S |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3-chloroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
WETXHRZSWNKUHS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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